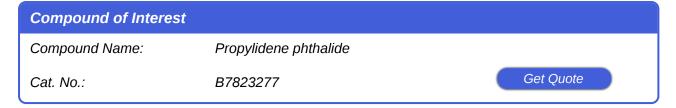


# In-Depth Spectroscopic Analysis of Propylidene Phthalide: A Technical Guide

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Propylidene phthalide**, a fragrance ingredient and valuable synthetic intermediate.

#### **Spectroscopic Data Summary**

The following tables summarize the key spectral data obtained for **Propylidene phthalide**. This information is crucial for the unambiguous identification and characterization of the molecule.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **Propylidene phthalide** was acquired in deuterated chloroform (CDCl<sub>3</sub>). The sample exists as a mixture of (E) and (Z) isomers, leading to distinct sets of signals for each isomer.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Major Isomer)	Assignment (Minor Isomer)
7.91 - 7.30	m	4H	Aromatic protons	Aromatic protons
5.65	t	1H	=CH-CH <sub>2</sub>	
t	=CH-CH <sub>2</sub>			
2.45	m	2H	=CH-CH <sub>2</sub> -CH <sub>3</sub>	=CH-CH <sub>2</sub> -CH <sub>3</sub>
1.15	t	3H	-CH₂-CH₃	-CH <sub>2</sub> -CH <sub>3</sub>

 $^{13}$ C NMR (Carbon-13 NMR): The  $^{13}$ C NMR spectrum, also recorded in CDCl<sub>3</sub>, reveals the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Carbon Type	Assignment
167.0	C=O	Carbonyl
148.2	С	Aromatic C-O
134.1	СН	Aromatic
129.8	С	Aromatic
129.2	СН	Aromatic
125.4	СН	Aromatic
121.8	СН	Aromatic
118.5	С	C=CH
115.6	СН	=CH
23.1	CH <sub>2</sub>	-CH2-CH3
13.9	CH₃	-CH₃

## **Infrared (IR) Spectroscopy**



The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with the sample prepared as a neat liquid, employing the Attenuated Total Reflectance (ATR) technique.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070	Weak	Aromatic C-H stretch
2965, 2935, 2875	Medium	Aliphatic C-H stretch
1770	Strong	C=O stretch (lactone)
1685	Medium	C=C stretch
1600, 1470	Medium	Aromatic C=C stretch
1280	Strong	C-O stretch (ester)
1040	Strong	C-O stretch
750	Strong	Aromatic C-H bend (orthodisubstituted)

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
174	100	[M] <sup>+</sup> (Molecular Ion)
145	80	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
117	60	[M - C <sub>2</sub> H <sub>5</sub> - CO] <sup>+</sup>
115	55	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
91	40	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
76	30	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## **Experimental Protocols**



Detailed methodologies are essential for the reproduction and verification of spectral data.

#### **NMR Spectroscopy**

A solution of **Propylidene phthalide** (approximately 10-20 mg) in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) was prepared in a 5 mm NMR tube.  $^1$ H and  $^{13}$ C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for  $^1$ H and  $\delta$  = 77.16 ppm for  $^{13}$ C). For  $^1$ H NMR, standard acquisition parameters were used. For  $^{13}$ C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

#### Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.[1] A small drop of neat **Propylidene phthalide** was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was collected over the range of 4000-400 cm<sup>-1</sup> by co-adding 32 scans at a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted.[1]

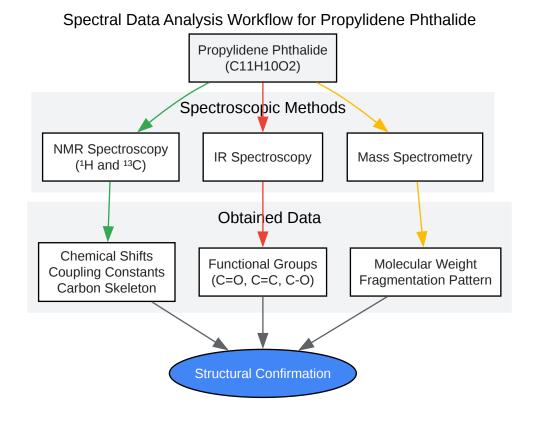
#### Mass Spectrometry (MS)

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **Propylidene phthalide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. The mass spectrum was recorded by scanning a mass-to-charge (m/z) range of 40-500.

#### **Data Interpretation and Structural Confirmation**

The collective spectral data provides a cohesive and unambiguous confirmation of the structure of **Propylidene phthalide**.





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Caption: Workflow for the structural elucidation of **Propylidene phthalide**.

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#### References

- 1. Propylidenephthalide | C11H10O2 | CID 28500 PubChem [pubchem.ncbi.nlm.nih.gov]
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